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Compound of Interest

4,5-Dibromothiophene-2-
Compound Name:
carbohydrazide

Cat. No. B062392

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of
4,5-Dibromothiophene-2-carbohydrazide. Due to the limited availability of comprehensive,
experimentally verified spectroscopic data for this specific compound in published literature,
this guide combines available physical data with predicted spectroscopic values based on
analogous structures and spectroscopic theory. Furthermore, a detailed experimental protocol
for its synthesis is provided, alongside a discussion of its potential role in drug discovery and
development.

Compound Overview and Physicochemical
Properties

4,5-Dibromothiophene-2-carbohydrazide is a halogenated heterocyclic compound that holds
potential as a building block in medicinal chemistry. The thiophene nucleus is a well-known
pharmacophore present in numerous FDA-approved drugs, valued for its bioisosteric properties
and versatile reactivity.[1] The introduction of bromine atoms and a carbohydrazide moiety
provides multiple points for further chemical modification, making it an attractive scaffold for the
synthesis of novel bioactive molecules.[2][3]

Table 1: Physicochemical Properties of 4,5-Dibromothiophene-2-carbohydrazide
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Property Value Reference
Molecular Formula CsHaBrzN20S [4]
Molecular Weight 299.97 g/mol N/A
Melting Point 201-203 °C [4]
Appearance Not specified (likely a solid) N/A

Spectroscopic Data (Predicted and Analogous)

Comprehensive, experimentally validated spectroscopic data for 4,5-Dibromothiophene-2-
carbohydrazide is not readily available in the public domain. The following tables present
predicted values and data from closely related analogs to guide researchers in
characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted *H NMR Spectroscopic Data

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.lookchem.com/ProductWholeProperty_LCPL604908.htm
https://www.lookchem.com/ProductWholeProperty_LCPL604908.htm
https://www.benchchem.com/product/b062392?utm_src=pdf-body
https://www.benchchem.com/product/b062392?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Predicted Chemical o
Proton . Multiplicity
Shift (6, ppm)

Notes

Thiophene-H 75-7.8 Singlet (s)

The single proton on
the thiophene ring is
expected to be a
singlet due to the
absence of adjacent
protons. Its chemical
shift will be downfield
due to the electron-
withdrawing effects of
the bromine atoms
and the

carbohydrazide group.

(516171

-NH- 9.0-10.0 Broad Singlet (br s)

The amide proton
typically appears as a
broad singlet. The
exact chemical shift
can be concentration
and solvent

dependent.[5]

-NH:z 45-55 Broad Singlet (br s)

The primary amine
protons also present
as a broad singlet,
with a chemical shift
that can vary with
solvent and

temperature.[5]

Table 3: Predicted 3C NMR Spectroscopic Data
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Carbon

Predicted Chemical Shift

(3, ppm)

Notes

160 - 165

The carbonyl carbon of the
hydrazide is expected in this
region.[8][9][10][11][12]

Thiophene C-Br

110 -120

The two carbons bonded to
bromine are expected to be in
this range.[8][9][10][11][12]

Thiophene C-H

125-135

The carbon atom bonded to
the hydrogen is expected in
this region.[8][9][10][11][12]

Thiophene C-C=0

135 - 145

The thiophene carbon
attached to the carbohydrazide
group.[8][9][10][11][12]

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Frequencies
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Predicted
Functional Group Wavenumber Intensity Notes
(cm™)
Two bands may be
observed for the
) symmetric and
N-H Stretch (-NHz) 3400 - 3200 Medium-Strong , ,
asymmetric stretching
of the primary amine.
[13]
) Amide N-H stretch.
N-H Stretch (-NH-) ~3200 Medium
[13]
C-H Stretch Thiophene C-H
] ~3100 Weak
(Aromatic) stretch.[14]
) Carbonyl stretch of
C=0 Stretch (Amide l) 1680 - 1640 Strong _
the hydrazide.[13]
Bending vibration of
N-H Bend (Amide 1) 1650 - 1550 Medium the N-H bond in the
amide.[13]
Stretching vibrations
C=C Stretch ) ) ]
) 1550 - 1400 Medium-Weak of the thiophene ring.
(Thiophene)
[14]
Carbon-bromine
C-Br Stretch 700 - 500 Strong stretching vibrations.
[13]
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data
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lon Predicted m/z Notes

The molecular ion peak will
show a characteristic isotopic

pattern due to the presence of

[M]* 297.8, 299.8, 301.8 )
two bromine atoms ("°Br and
81Br). The approximate ratio of
the peaks will be 1:2:1.
Fragmentation involving the
[M-NHNHz]* 266.8, 268.8, 270.8 ]
loss of the hydrazinyl group.
[M-Br]* 218.9, 220.9 Loss of one bromine atom.

Experimental Protocols

While a specific protocol for the synthesis of 4,5-Dibromothiophene-2-carbohydrazide is not
explicitly detailed in the searched literature, a general and effective method can be adapted
from the synthesis of other thiophenecarbohydrazides.[15][16] The most common approach is
the hydrazinolysis of the corresponding methyl or ethyl ester.

Synthesis of 4,5-Dibromothiophene-2-carbohydrazide

This procedure is a generalized protocol and may require optimization.
Materials:

o Methyl 4,5-dibromothiophene-2-carboxylate

o Hydrazine hydrate (80% or higher)

e Methanol or Ethanol

* Ice bath

o Standard laboratory glassware (round-bottom flask, condenser, etc.)

e Magnetic stirrer and hotplate
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Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, dissolve methyl 4,5-dibromothiophene-2-carboxylate (1.0 equivalent) in methanol
or ethanol.

» Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate
(typically 5-10 equivalents).

e Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the
reaction can be monitored by Thin Layer Chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature and then place
it in an ice bath to facilitate the precipitation of the product.

« |solation: Collect the precipitated solid by vacuum filtration.

 Purification: Wash the solid with cold methanol or ethanol to remove any unreacted starting
materials and impurities. The product can be further purified by recrystallization from a
suitable solvent if necessary.

e Drying: Dry the purified product under vacuum to obtain 4,5-Dibromothiophene-2-
carbohydrazide.

Visualizations
Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of 4,5-
Dibromothiophene-2-carbohydrazide.

1.

Methyl 4,5-dibromothiophene-2-carboxylate

Reflux 3. Work-up & Purification _ . . .
(2-4 hours) g 4,5-Dibromothiophene-2-carbohydrazide
Hydrazine Hydrate 2. A
(in Methanol/Ethanol)
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Click to download full resolution via product page

Caption: General synthesis of 4,5-Dibromothiophene-2-carbohydrazide.

Role in Drug Discovery and Development

Thiophene and its derivatives are of significant interest in medicinal chemistry due to their wide
range of biological activities, including anticancer, antimicrobial, and anti-inflammatory
properties.[1][3][17] The carbohydrazide moiety is also a key structural feature in many
pharmacologically active compounds and serves as a versatile intermediate for the synthesis of
various heterocyclic systems like oxadiazoles and triazoles.[2]

The title compound, 4,5-Dibromothiophene-2-carbohydrazide, combines these two important
pharmacophores. The presence of two bromine atoms offers sites for further functionalization
through cross-coupling reactions, allowing for the generation of diverse chemical libraries for
biological screening.[18] This makes it a valuable starting material for the discovery of novel
therapeutic agents. For instance, derivatives of thiophene-3-carboxamide have been
investigated as potential VEGFR-2 inhibitors with anti-angiogenic properties.[17] The structural
similarity suggests that derivatives of 4,5-Dibromothiophene-2-carbohydrazide could be
explored for similar or other biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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